molecular formula C14H20O3S B12382499 Methylthiomcresol-C5-COOH

Methylthiomcresol-C5-COOH

Cat. No.: B12382499
M. Wt: 268.37 g/mol
InChI Key: WUZGSGRLHHOCJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylthiomcresol-C5-COOH involves the introduction of a carboxyl group to the methylthiomcresol structure. The reaction typically requires the use of specific reagents and conditions to ensure the successful formation of the desired product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is produced under controlled conditions to meet the requirements for scientific research applications .

Chemical Reactions Analysis

Types of Reactions

Methylthiomcresol-C5-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methylthiomcresol-C5-COOH has several scientific research applications, including:

Mechanism of Action

Methylthiomcresol-C5-COOH exerts its effects by conjugating to carrier proteins, forming a complex that can be recognized by antibodies. This mechanism is crucial for its application in ELISA assays, where the compound helps in detecting specific analytes by binding to antibodies. The molecular targets and pathways involved include the antigen-antibody interaction, which is fundamental to the assay’s sensitivity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • D-Valine-d 8
  • D-α-Hydroxyglutaric acid disodium
  • Nicotinamide N-oxide
  • Deoxycholic acid-d 5
  • Doxorubicin- 13 C,d 3 TFA

Uniqueness

Methylthiomcresol-C5-COOH is unique due to its specific application as a hapten in ELISA assays for detecting fenthion residues. Unlike other similar compounds, it is designed to conjugate with carrier proteins, making it highly effective in antigen design and detection assays .

Properties

Molecular Formula

C14H20O3S

Molecular Weight

268.37 g/mol

IUPAC Name

6-(3-methyl-4-methylsulfanylphenoxy)hexanoic acid

InChI

InChI=1S/C14H20O3S/c1-11-10-12(7-8-13(11)18-2)17-9-5-3-4-6-14(15)16/h7-8,10H,3-6,9H2,1-2H3,(H,15,16)

InChI Key

WUZGSGRLHHOCJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCCCCC(=O)O)SC

Origin of Product

United States

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